molecular formula C12H8BrFO B8207636 1-Bromo-3-(3-fluorophenoxy)benzene

1-Bromo-3-(3-fluorophenoxy)benzene

Cat. No.: B8207636
M. Wt: 267.09 g/mol
InChI Key: ZEHQKCUMVWAWNU-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO It is a derivative of bromobenzene and fluorobenzene, characterized by the presence of a bromine atom and a fluorophenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-fluorophenoxy)benzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(3-fluorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism by which 1-Bromo-3-(3-fluorophenoxy)benzene exerts its effects involves:

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-(3-fluorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHQKCUMVWAWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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